molecular formula C8H5ClFN B1526982 4-(Chloromethyl)-2-fluorobenzonitrile CAS No. 1260814-48-9

4-(Chloromethyl)-2-fluorobenzonitrile

Cat. No.: B1526982
CAS No.: 1260814-48-9
M. Wt: 169.58 g/mol
InChI Key: ZERWLGSVTSTFHN-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-2-fluorobenzonitrile (CAS: Not explicitly provided; molecular formula: C₈H₅ClFN, molecular weight: 169.59 g/mol) is a halogenated aromatic compound featuring a chloromethyl (-CH₂Cl) group at the para position (C4) and a fluorine atom at the ortho position (C2) relative to the nitrile (-CN) group. This configuration imparts unique electronic and steric properties, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. The electron-withdrawing effects of the fluorine and nitrile groups enhance the reactivity of the chloromethyl moiety, facilitating nucleophilic substitution reactions .

Properties

IUPAC Name

4-(chloromethyl)-2-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClFN/c9-4-6-1-2-7(5-11)8(10)3-6/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZERWLGSVTSTFHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCl)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chloromethyl)-2-fluorobenzonitrile typically involves the chloromethylation of 2-fluorobenzonitrile. This can be achieved through the reaction of 2-fluorobenzonitrile with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under reflux conditions to facilitate the formation of the chloromethyl group.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the chloromethylation process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with high purity.

Types of Reactions:

    Substitution Reactions: The chloromethyl group in this compound is highly reactive and can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides, leading to the formation of various substituted derivatives.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction Reactions: Reduction of the nitrile group can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, sodium methoxide, or primary amines are used under mild to moderate conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate in acidic or basic media.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation under controlled conditions.

Major Products:

    Substituted Derivatives: Depending on the nucleophile used, various substituted products such as azides, ethers, or amines can be formed.

    Oxidized Products: Carboxylic acids or aldehydes, depending on the extent of oxidation.

    Reduced Products: Primary amines from the reduction of the nitrile group.

Scientific Research Applications

Chemistry: 4-(Chloromethyl)-2-fluorobenzonitrile is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential in drug development. Its derivatives may exhibit biological activity, making it a candidate for the synthesis of new therapeutic agents.

Industry: The compound is used in the production of polymers and resins. Its ability to undergo various chemical transformations allows for the creation of materials with specific properties, such as enhanced thermal stability or chemical resistance.

Mechanism of Action

The mechanism by which 4-(Chloromethyl)-2-fluorobenzonitrile exerts its effects is primarily through its reactive functional groups. The chloromethyl group can participate in nucleophilic substitution reactions, while the nitrile group can undergo reduction or hydrolysis. These reactions enable the compound to interact with various molecular targets, facilitating the synthesis of diverse chemical entities.

Comparison with Similar Compounds

Positional Isomers and Structural Variants

2-(Chloromethyl)-4-fluorobenzonitrile (CAS: 1261742-22-6)
  • Structure : Chloromethyl at C2, fluorine at C3.
  • Key Differences : Positional isomerism significantly alters reactivity. The chloromethyl group at C2 experiences steric hindrance from the adjacent nitrile, reducing its accessibility in substitution reactions compared to the C4-substituted target compound. Electronic effects remain similar, but synthetic applications diverge due to steric factors .
2-Chloro-4-fluorobenzyl Cyanide (CAS: 75279-56-0)
  • Structure : Benzyl cyanide backbone with chlorine at C2 and fluorine at C4.
  • Key Differences : The benzyl cyanide structure (CH₂CN instead of nitrile directly attached to the ring) introduces greater flexibility. This compound’s melting point (67–69°C) reflects lower polarity compared to the rigid benzonitrile framework of the target compound .

Functional Group Variations

4-Chloro-2-formylbenzonitrile (CAS: 77532-89-9)
  • Structure : Chlorine at C4, formyl (-CHO) at C2.
  • Key Differences : The aldehyde group enables condensation reactions (e.g., with amines or hydrazines), whereas the chloromethyl group in the target compound is tailored for alkylation. The formyl derivative’s molecular weight (165.58 g/mol ) is lower, and its reactivity profile prioritizes nucleophilic addition over substitution .
4-(1,3-Dioxolan-2-yl)-2-fluorobenzonitrile
  • Structure : Dioxolane-protected aldehyde at C4, fluorine at C2.
  • Key Differences: The dioxolane group (a ketal) enhances solubility in non-polar solvents and stabilizes the aldehyde precursor. Unlike the chloromethyl group, this structure requires acidic deprotection to regenerate the reactive aldehyde, limiting its utility in direct alkylation .

Halogenated and Substituted Derivatives

2-Chloro-4-fluoro-3-methylbenzonitrile (CAS: 796600-15-2)
  • Structure : Chlorine at C2, fluorine at C4, methyl at C3.
  • Key Differences : The methyl group introduces steric bulk and electron-donating effects via hyperconjugation, reducing the electrophilicity of the nitrile group. This contrasts with the electron-withdrawing chloromethyl group in the target compound, which amplifies nitrile reactivity .
2-(2-Bromo-4-fluorophenoxy)-4-chlorobenzonitrile (CAS: 1494920-63-6)
  • Structure: Bromine and fluorine on a phenoxy substituent, chlorine at C4.
  • Bromine’s superior leaving-group ability (vs. chlorine) makes this compound suitable for aryl coupling reactions, diverging from the alkylation-focused applications of the target compound .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity/Applications
4-(Chloromethyl)-2-fluorobenzonitrile C₈H₅ClFN 169.59 Cl-CH₂ (C4), F (C2) Nucleophilic substitution, alkylation
2-(Chloromethyl)-4-fluorobenzonitrile C₈H₅ClFN 169.59 Cl-CH₂ (C2), F (C4) Sterically hindered substitutions
4-Chloro-2-formylbenzonitrile C₈H₄ClNO 165.58 Cl (C4), CHO (C2) Condensation reactions
4-(1,3-Dioxolan-2-yl)-2-fluorobenzonitrile C₁₀H₈FNO₂ 193.17 Dioxolane (C4), F (C2) Protected aldehyde synthesis
2-Chloro-4-fluorobenzyl Cyanide C₈H₅ClFN 169.59 Cl (C2), F (C4), CH₂CN Flexible intermediates

Key Findings and Implications

Substituent Position : Chloromethyl at C4 (target compound) offers superior accessibility for nucleophilic attacks compared to C2-substituted isomers .

Electronic Effects : Fluorine’s electron-withdrawing nature enhances the electrophilicity of the chloromethyl group, favoring reactions like SN2 substitutions.

Functional Group Impact : Aldehyde (formyl) and protected ketone (dioxolane) derivatives prioritize condensation over alkylation, highlighting the target compound’s niche in alkylation chemistry .

Industrial Relevance : The target compound’s balance of reactivity and stability makes it valuable in synthesizing fluorinated agrochemicals and pharmaceuticals, as seen in analogs like GLUT1 inhibitors .

Biological Activity

4-(Chloromethyl)-2-fluorobenzonitrile is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed examination of the biological activity of this compound, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound features both a chloromethyl group and a fluorine atom, which are significant for its reactivity and biological activity. The molecular formula is C8H6ClFC_8H_6ClF, and it is characterized by the following structural features:

  • Chloromethyl Group : Enhances reactivity and potential interactions with biological targets.
  • Fluorine Atom : Contributes to the lipophilicity and stability of the compound.

Biological Activity

Research has indicated that this compound possesses significant biological activities, primarily in the following areas:

  • Antimicrobial Properties : Studies suggest that this compound exhibits antimicrobial activity against various bacterial strains. The mechanism may involve interference with bacterial cell wall synthesis or inhibition of specific enzymes essential for bacterial growth.
  • Anticancer Activity : Preliminary investigations have shown that this compound can inhibit the proliferation of certain cancer cell lines. The compound may target specific pathways involved in cell division and apoptosis, although detailed mechanisms remain to be elucidated.

While specific mechanisms of action for this compound are not fully understood, it is hypothesized that the compound interacts with various biomolecules, including enzymes and receptors involved in disease pathways. Potential interactions may include:

  • Enzyme Inhibition : The chloromethyl group may facilitate binding to active sites of enzymes, inhibiting their function.
  • Receptor Modulation : The compound could modulate receptor activity, affecting signaling pathways critical for cellular functions.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameMolecular FormulaKey Features
4-(Chloromethyl)benzonitrileC8H6ClNContains a chloromethyl group; lacks fluorine
3-FluorobenzonitrileC7H4FNContains fluorine but no chloromethyl group
4-(Chloromethyl)-3-fluorobenzonitrileC8H6ClFNSimilar structure but different halogen positions

The unique combination of both chloromethyl and fluorine substituents in this compound imparts distinct chemical properties that enhance its reactivity and biological activity compared to similar compounds.

Case Studies

  • Antimicrobial Activity Study : A study conducted on various bacterial strains demonstrated that this compound exhibited significant inhibitory effects. The Minimum Inhibitory Concentration (MIC) values were determined for several strains, indicating effective antimicrobial properties.
  • Cancer Cell Line Proliferation Assay : In vitro assays using breast cancer cell lines showed that treatment with this compound resulted in reduced cell viability, suggesting potential as an anticancer agent. Further studies are required to elucidate the specific pathways affected by this compound.

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing 4-(Chloromethyl)-2-fluorobenzonitrile in a laboratory setting?

  • Methodology : The synthesis typically involves direct fluorination of chloromethyl-substituted benzonitrile precursors. Key steps include:

  • Fluorination reagent selection : Reagents like KF or AgF are used due to their reactivity and selectivity .
  • Temperature control : Maintain 60–80°C to avoid side reactions (e.g., decomposition or over-fluorination) .
  • Purification : Column chromatography or recrystallization with non-polar solvents (e.g., hexane) to isolate the product .
    • Critical Parameters : Monitor reaction progress via TLC or GC-MS to ensure intermediate conversion.

Q. How should researchers handle and store this compound to ensure safety and stability?

  • Safety Protocols :

  • Use PPE (gloves, goggles) to avoid skin/eye contact.
  • Avoid exposure to strong oxidizers, acids, or bases to prevent hazardous reactions (e.g., HCl release) .
    • Storage : Store in airtight containers at 2–8°C under inert gas (N₂ or Ar) to minimize hydrolysis or photodegradation .

Q. What analytical techniques are commonly employed to characterize the purity and structure of this compound?

  • Structural Confirmation :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., δ ~7.5 ppm for aromatic protons) .
  • FT-IR : Peaks at ~2220 cm⁻¹ (C≡N stretch) and ~750 cm⁻¹ (C-Cl stretch) .
    • Purity Assessment :
  • HPLC : Reverse-phase C18 columns with UV detection at 254 nm .
  • Elemental Analysis : Match experimental vs. theoretical values for C, H, N, Cl, and F (e.g., C: 54.05%, Cl: 22.79%) .

Advanced Research Questions

Q. What strategies can be implemented to optimize the fluorination step in the synthesis of this compound?

  • Optimization Approaches :

Fluorination Reagent Reactivity Selectivity Yield
KFModerateHigh60–70%
AgFHighModerate75–85%
DAST (Diethylaminosulfur trifluoride)Very HighLow50–60%
  • Key Insight : AgF provides higher yields but requires rigorous moisture control .
    • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reagent solubility and reaction homogeneity .

Q. How can researchers analyze and resolve contradictions in reported reaction yields for this compound synthesis across different studies?

  • Root-Cause Analysis :

  • Variable Screening : Compare reaction conditions (temperature, reagent purity, solvent grade) .
  • Byproduct Identification : Use LC-MS to detect intermediates (e.g., dechlorinated or over-fluorinated derivatives) .
    • Case Study : A study reporting 85% yield with AgF vs. 60% with KF may reflect differences in moisture exclusion or stirring efficiency .

Q. What role does this compound play in the development of kinase inhibitors, and how is its bioactivity assessed?

  • Mechanistic Role : The compound serves as a scaffold for introducing fluorinated and chlorinated groups into inhibitors targeting ATP-binding pockets .
  • Bioactivity Assessment :

  • Enzymatic Assays : Measure IC₅₀ values against recombinant kinases (e.g., Autotaxin) using fluorescence-based substrates .
  • Structural Analysis : X-ray crystallography to confirm binding modes (e.g., hydrogen bonding with active-site residues) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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